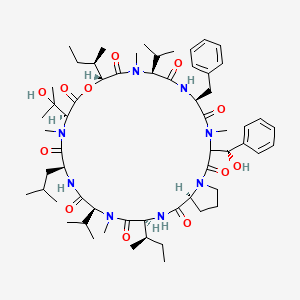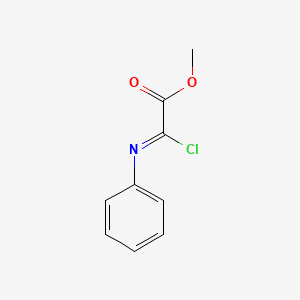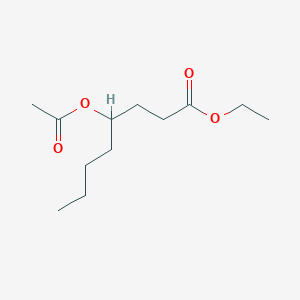
Ethyl 4-acetoxyoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetoxyoctanoate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetoxy group, which is further connected to an octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxyoctanoate typically involves the esterification of 4-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-acetoxyoctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-hydroxyoctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-hydroxyoctanoic acid and ethanol.
Reduction: 4-hydroxyoctanol.
Substitution: Various substituted octanoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of ethyl 4-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release 4-hydroxyoctanoic acid, which may then participate in various metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Comparison: Ethyl 4-acetoxyoctanoate is unique due to its longer carbon chain and the presence of an acetoxy group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a higher molecular weight and boiling point, making it suitable for specific applications in industry and research .
Eigenschaften
CAS-Nummer |
121312-01-4 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethyl 4-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
YTHRNQINJGHRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


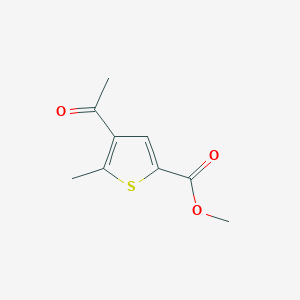


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

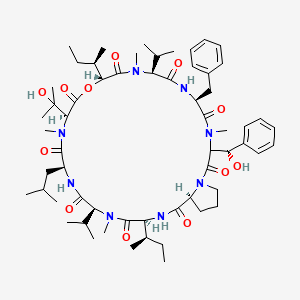
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
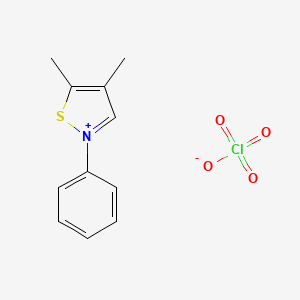

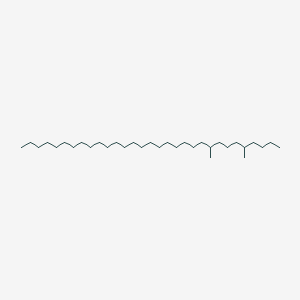
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
